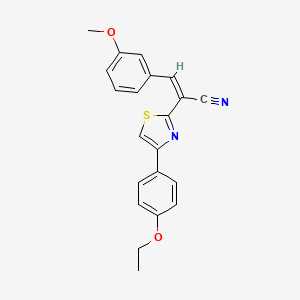

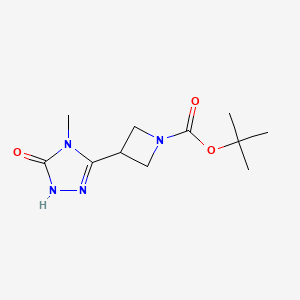

![molecular formula C20H27N7O2 B2866983 N-[[1-乙基-6-甲基-4-(氧杂环-4-基氨基)吡唑并[3,4-b]吡啶-5-基]甲基]-2-甲基吡唑-3-甲酰胺 CAS No. 2229643-38-1](/img/structure/B2866983.png)

N-[[1-乙基-6-甲基-4-(氧杂环-4-基氨基)吡唑并[3,4-b]吡啶-5-基]甲基]-2-甲基吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

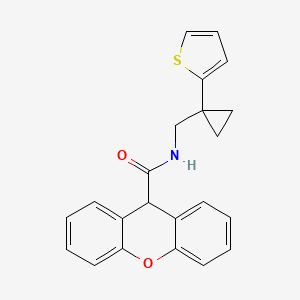

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment . These compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrazolo[3,4-b]pyridines include fluorescence and potential biological activity . The compound is a powder with a molecular weight of 289.38 .科学研究应用

Antimalarial Drug Discovery

TCMDC-136560 has been identified as a compound with potential transmission-blocking activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . This compound emerged from high-throughput screening assays aimed at discovering new antimalarials that can inhibit both gametocytes and asexual stages of the parasite’s life cycle. The ability to block transmission is particularly crucial in the effort to control and eventually eradicate malaria.

Aminoacyl-tRNA Synthetase Inhibition

Research has shown that TCMDC-136560 may target the protein translation machinery of Plasmodium falciparum by inhibiting aminoacyl-tRNA synthetases (aaRSs) . These enzymes are essential for protein biosynthesis, and their inhibition could lead to the development of new antimalarial drugs, especially in light of increasing drug resistance.

Late-Stage Development and Egress Inhibition

TCMDC-136560, also referred to as MMV026356, has been demonstrated to specifically inhibit the late-stage development and egress of Plasmodium falciparum from red blood cells . It induces DNA fragmentation in merozoites, impairing their ability to exit the host cell and invade new ones, which is a critical step in the malaria infection cycle.

Apicomplexan Parasite Research

The inhibitory effects of TCMDC-136560 on the egress of Toxoplasma gondii , another apicomplexan parasite, suggest a conserved mechanism of action that could be exploited for broader antiparasitic strategies . This cross-species activity highlights the compound’s potential as a tool for understanding apicomplexan biology and developing treatments for related diseases.

属性

IUPAC Name |

N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O2/c1-4-27-19-16(12-23-27)18(25-14-6-9-29-10-7-14)15(13(2)24-19)11-21-20(28)17-5-8-22-26(17)3/h5,8,12,14H,4,6-7,9-11H2,1-3H3,(H,21,28)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSIASRMOIMLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)CNC(=O)C4=CC=NN4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347519 |

Source

|

| Record name | N-[[1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide | |

CAS RN |

2229643-38-1 |

Source

|

| Record name | N-[[1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

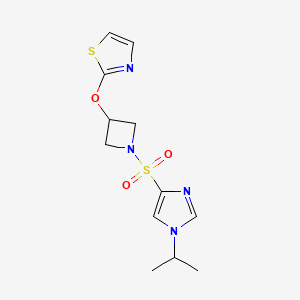

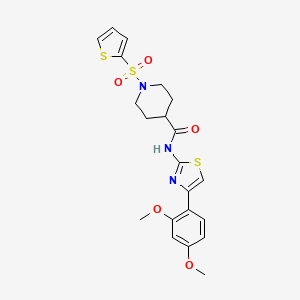

![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)

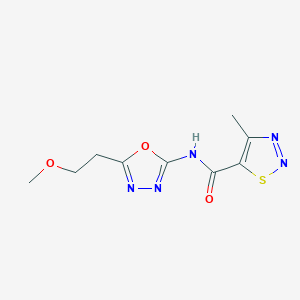

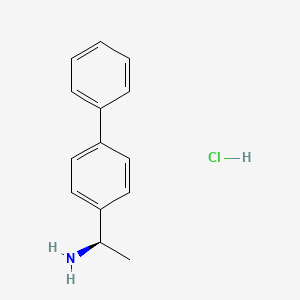

![Isoquinolin-1-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866902.png)

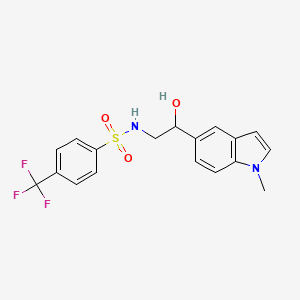

![[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone](/img/structure/B2866903.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2866910.png)

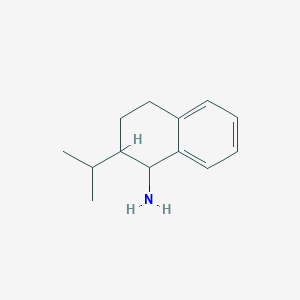

![(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol](/img/structure/B2866920.png)